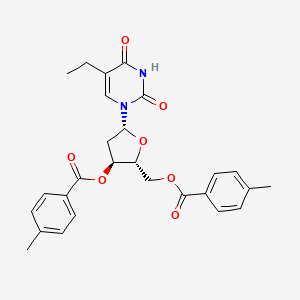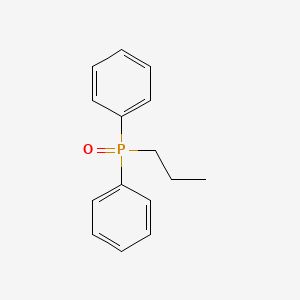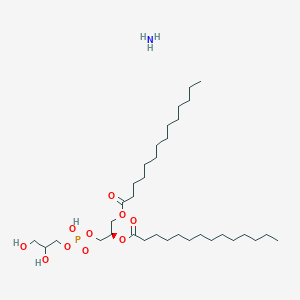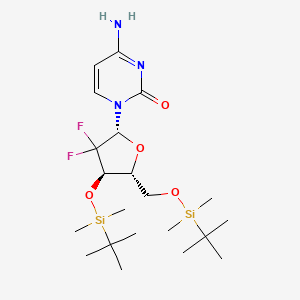
DTBS-Gemcitabine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DTBS-Gemcitabine is a derivative of gemcitabine, a nucleoside analog used as a chemotherapeutic agent. Gemcitabine is widely used in the treatment of various cancers, including pancreatic, lung, breast, and ovarian cancers . This compound is designed to enhance the delivery and efficacy of gemcitabine by improving its pharmacokinetic properties and targeting capabilities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DTBS-Gemcitabine involves the conjugation of gemcitabine with a DTBS (di-tert-butylsilyl) group. The process typically includes the following steps:
Protection of Gemcitabine: Gemcitabine is first protected by reacting with a silylating agent such as tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole.
Conjugation with DTBS: The protected gemcitabine is then reacted with a DTBS reagent under specific conditions to form the this compound conjugate.
Deprotection: The final step involves the removal of the protecting groups to yield the desired this compound compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
DTBS-Gemcitabine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: This compound can undergo nucleophilic substitution reactions, where the DTBS group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further utilized for different applications .
Scientific Research Applications
DTBS-Gemcitabine has a wide range of scientific research applications:
Mechanism of Action
DTBS-Gemcitabine exerts its effects by interfering with DNA synthesis in cancer cells. The compound is taken up by the cells and phosphorylated to its active form, gemcitabine triphosphate (dFdCTP) . This active form inhibits ribonucleotide reductase and gets incorporated into the DNA, leading to chain termination and cell death . The DTBS group enhances the delivery and stability of gemcitabine, allowing for more effective targeting of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Cytarabine: Another nucleoside analog used in cancer treatment.
Clofarabine: A nucleoside analog with similar mechanisms of action.
Capecitabine: An oral prodrug that is metabolized to 5-fluorouracil.
Uniqueness of DTBS-Gemcitabine
This compound is unique due to its enhanced pharmacokinetic properties and targeted delivery capabilities. The DTBS group improves the stability and bioavailability of gemcitabine, making it a more effective chemotherapeutic agent .
Properties
Molecular Formula |
C21H39F2N3O4Si2 |
|---|---|
Molecular Weight |
491.7 g/mol |
IUPAC Name |
4-amino-1-[(2R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,3-difluorooxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C21H39F2N3O4Si2/c1-19(2,3)31(7,8)28-13-14-16(30-32(9,10)20(4,5)6)21(22,23)17(29-14)26-12-11-15(24)25-18(26)27/h11-12,14,16-17H,13H2,1-10H3,(H2,24,25,27)/t14-,16-,17-/m1/s1 |
InChI Key |
LUWQMPCKYNDDGB-DJIMGWMZSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H](C([C@@H](O1)N2C=CC(=NC2=O)N)(F)F)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)(F)F)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


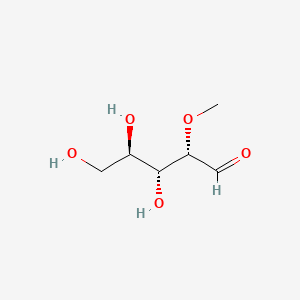
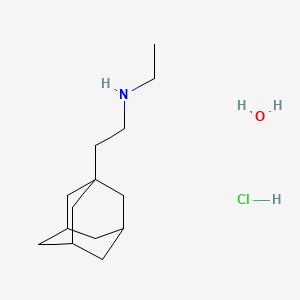
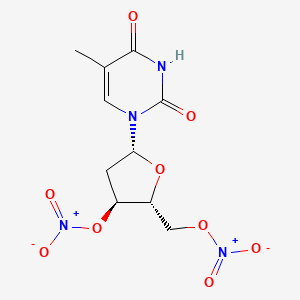
![(4R)-4-[(1R,4Z,8E,10Z,12S,17R)-17-hydroxy-5,12-dimethyl-3-oxo-2,16-dioxabicyclo[13.3.1]nonadeca-4,8,10-trien-17-yl]-1,3-thiazolidin-2-one](/img/structure/B13820854.png)
![6H-Pyrimido[4,5-b][1,4]diazepine](/img/structure/B13820856.png)
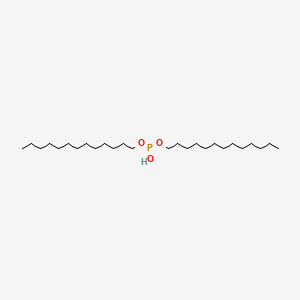
![1H-Indole-2-carbonitrile,4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-](/img/structure/B13820858.png)

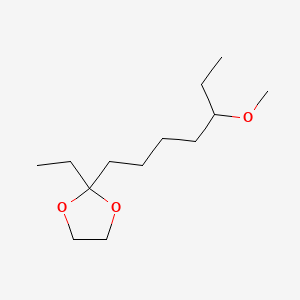
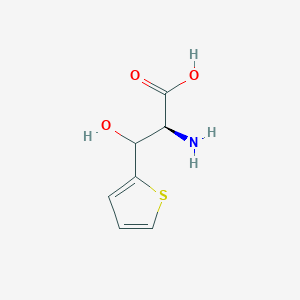
![6'-amino-5-chloro-2-oxo-3'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B13820888.png)
